molecular formula C30H35ClO3 B11543216 2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate

2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate

Cat. No.: B11543216
M. Wt: 479.0 g/mol
InChI Key: XLIDUQDYQQHFRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate is an organic compound that features a benzyl group, a chlorophenyl group, and a decyloxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate typically involves multi-step organic reactions. One common method includes the esterification of 4-(decyloxy)benzoic acid with 2-benzyl-4-chlorophenol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like pyridine, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form a benzaldehyde or benzoic acid derivative.

    Reduction: The chlorophenyl group can be reduced to a phenyl group.

    Substitution: The chlorine atom on the chlorophenyl group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Phenyl derivatives.

    Substitution: Hydroxyl or amino-substituted derivatives.

Scientific Research Applications

2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate involves its interaction with specific molecular targets. The benzyl and chlorophenyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The decyloxybenzoate moiety may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-4-chlorophenyl 4-(decyloxy)benzoate is unique due to the combination of its structural features, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C30H35ClO3

Molecular Weight

479.0 g/mol

IUPAC Name

(2-benzyl-4-chlorophenyl) 4-decoxybenzoate

InChI

InChI=1S/C30H35ClO3/c1-2-3-4-5-6-7-8-12-21-33-28-18-15-25(16-19-28)30(32)34-29-20-17-27(31)23-26(29)22-24-13-10-9-11-14-24/h9-11,13-20,23H,2-8,12,21-22H2,1H3

InChI Key

XLIDUQDYQQHFRB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Cl)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.